Ethyl linalool
CAS No.: 92590-71-1
Cat. No.: VC13807482
Molecular Formula: C11H20O
Molecular Weight: 168.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92590-71-1 |
|---|---|
| Molecular Formula | C11H20O |
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | (6E)-3,7-dimethylnona-1,6-dien-3-ol |
| Standard InChI | InChI=1S/C11H20O/c1-5-10(3)8-7-9-11(4,12)6-2/h6,8,12H,2,5,7,9H2,1,3-4H3/b10-8+ |
| Standard InChI Key | KRLBLPBPZSSIGH-CSKARUKUSA-N |
| Isomeric SMILES | CC/C(=C/CCC(C)(C=C)O)/C |
| SMILES | CCC(=CCCC(C)(C=C)O)C |
| Canonical SMILES | CCC(=CCCC(C)(C=C)O)C |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
Ethyl linalool’s molecular architecture (Fig. 1) consists of a 3,7-dimethylnonadienol backbone, conferring both hydrophobicity () and moderate volatility (vapor pressure: 18 Pa at 25°C) . Key physicochemical properties are summarized below:
Fig. 1: Structural formula of ethyl linalool () .
Spectroscopic and Chromatographic Data
Gas chromatography (GC) analyses using non-polar columns (e.g., SE-30) reveal a Kovats retention index of 1168.9 at 100°C, critical for quality control in fragrance manufacturing . The compound’s stability in alkaline environments (e.g., shampoos, soaps) distinguishes it from natural terpenes prone to oxidation .
Synthesis and Industrial Production
Synthetic Pathways
The predominant synthesis route involves:
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Acetylene Addition: Reaction of 6-methyl-5-octen-2-one with acetylene to yield dehydro ethyl linalool.
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Catalytic Hydrogenation: Lindlar catalyst-mediated hydrogenation selectively saturates the triple bond, producing ethyl linalool with >90% purity .
Alternative methods include isomerization of geraniol derivatives, though these are less economically viable due to side-product formation .
Isomerism and Byproduct Management
Ethyl linalool exists as four stereoisomers, though commercial batches are typically racemic mixtures. Constitutional isomerism with aldehyde C-11 undecylenic introduces challenges in separation, as the latter exhibits starkly different aldehydic notes . Advanced chromatographic techniques (e.g., preparative GC) are employed to minimize olfactory inconsistencies .
Applications in Perfumery and Cosmetics
Olfactory Profile and Formulation Advantages
Ethyl linalool delivers a complex bouquet:
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Top notes: Fresh bergamot, wet greens
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Heart notes: Lavender, rose absolutes
Compared to linalool, it offers superior stability in soap matrices (pH 9–10) and prolonged evaporation rates, enabling longer-lasting fragrances . Perfumers leverage these traits in:
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Citrus Accords: Enhances bergamot realism without citrus oil instability.
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Floral Bouquets: Modifies lily-of-the-valley and lilac compositions.
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Gender-Neutral Scents: Balances freshness with woody depth .
Synergistic Combinations
Blending ethyl linalool with ethyl linalyl acetate replicates natural bergamot profiles more stably than essential oils, a breakthrough for detergent perfumes .
Market Dynamics and Challenges
Demand Drivers
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Natural Product Trends: 78% of cosmetics brands now prioritize plant-derived ingredients, favoring ethyl linalool over petrochemical analogs .
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Emerging Economies: Asia-Pacific markets exhibit 12% CAGR growth (2023–2030), driven by disposable income increases .
Production Constraints
| Challenge | Impact | Mitigation Strategies |
|---|---|---|
| High synthesis costs | €€€ pricing tier limits SME adoption | Continuous flow reactor adoption |
| Agricultural dependency | Lavender yield fluctuations | Synthetic biology (yeast strains) |
| Regulatory scrutiny | REACH compliance costs | Green chemistry certifications |
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